An In-depth Technical Guide to Ethyl 3-methylthiophene-2-glyoxylate
An In-depth Technical Guide to Ethyl 3-methylthiophene-2-glyoxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-methylthiophene-2-glyoxylate, a key heterocyclic building block in organic synthesis. The document delves into its core chemical and physical properties, offers a detailed spectroscopic profile for unambiguous identification, and explores its synthesis and reactivity. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, including detailed experimental protocols and safety considerations. The aim is to furnish scientists with the foundational knowledge required to effectively and safely utilize this versatile reagent in their research endeavors.
Introduction and Significance
Ethyl 3-methylthiophene-2-glyoxylate, with CAS Number 32977-83-6, is a bifunctional molecule featuring a substituted thiophene ring and an α-ketoester moiety (glyoxylate). The thiophene ring is a privileged scaffold in medicinal chemistry, known for its aromatic properties and its ability to act as a bioisostere for benzene rings. The glyoxylate functional group is a versatile handle for a wide array of chemical transformations, including reductions, C-C bond formations, and heterocycle synthesis.
The strategic placement of the methyl group at the 3-position and the glyoxylate at the 2-position of the thiophene ring makes this compound a valuable intermediate for synthesizing complex, biologically active molecules. Its structural motifs are found in various pharmaceutical agents, agrochemicals, and materials science applications. This guide serves as a technical resource to facilitate its application in the laboratory.
Physicochemical Properties
A clear understanding of a compound's physical properties is paramount for its proper handling, storage, and use in chemical reactions. The key physicochemical data for Ethyl 3-methylthiophene-2-glyoxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32977-83-6 | [1] |
| Molecular Formula | C₉H₁₀O₃S | N/A |
| Molecular Weight | 198.24 g/mol | N/A |
| Appearance | Colorless to yellow or brown liquid | [2] |
| Boiling Point | 102-110 °C at 0.8 mmHg | [3] |
| Density | 1.25 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.5475 - 1.5525 | [2] |
| Solubility | Difficult to mix with water | [3][4] |
| Storage Temperature | Refrigerator (2-8 °C) |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. Below is a summary of the expected spectral characteristics for Ethyl 3-methylthiophene-2-glyoxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.
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Thiophene Protons (H4, H5): Two doublets are expected in the aromatic region (~6.9-7.6 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (J) will be indicative of ortho-coupling.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet (~4.4 ppm) and a triplet (~1.4 ppm) are characteristic of the ethyl group. The quartet arises from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.
-
Methyl Group Proton (-CH₃): A singlet is expected for the methyl group attached to the thiophene ring (~2.5 ppm), as it has no adjacent protons to couple with.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum reveals the number and types of carbon environments in the molecule.
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl (~180-190 ppm) and the ester carbonyl (~160-165 ppm) are highly deshielded.
-
Thiophene Carbons: Four signals are expected in the aromatic region (~125-150 ppm) for the carbons of the thiophene ring.
-
Ethyl Ester Carbons (-OCH₂CH₃): Two signals are expected, one for the methylene carbon (~62 ppm) and one for the terminal methyl carbon (~14 ppm).
-
Methyl Group Carbon (-CH₃): A signal for the methyl group on the thiophene ring is expected around 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretching: Strong, sharp absorption bands are expected between 1660-1750 cm⁻¹. The presence of two carbonyl groups (ketone and ester) may lead to two distinct or one broadened peak in this region.
-
C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region is indicative of the ester C-O bond.
-
C-H Stretching: Bands around 2850-3000 cm⁻¹ correspond to aliphatic C-H bonds, while those above 3000 cm⁻¹ (if present) would indicate aromatic C-H bonds.
-
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for Ethyl 3-methylthiophene-2-glyoxylate would be observed at an m/z ratio corresponding to its molecular weight (198.24).
Synthesis and Reactivity
Synthesis Pathway
A common and effective method for the synthesis of hetaryl glyoxylates involves the Friedel-Crafts acylation of the corresponding heterocycle. For Ethyl 3-methylthiophene-2-glyoxylate, this involves the reaction of 3-methylthiophene with an appropriate acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
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// Edges Start -> Reaction; Reaction -> Workup [label="Reaction Mixture"]; Workup -> Extraction [label="Crude Mixture"]; Extraction -> Purification [label="Organic Layer"]; Purification -> Product [label="Purified Compound"]; } dot Caption: General workflow for the synthesis of Ethyl 3-methylthiophene-2-glyoxylate.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Thiophene Addition: Add 3-methylthiophene to the stirred suspension.
-
Acylation: Add a solution of ethyl oxalyl chloride in DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-methylthiophene-2-glyoxylate.
Reactivity Profile
The reactivity is dominated by the two key functional groups: the thiophene ring and the α-ketoester.
-
Thiophene Ring Reactivity: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution.[5] However, the presence of the deactivating glyoxylate group at the 2-position will direct incoming electrophiles primarily to the 5-position. The sulfur atom in the thiophene ring is generally resistant to alkylation and oxidation under normal conditions.[5] In some biological systems or with strong oxidizing agents, the sulfur can be oxidized to a thiophene-S-oxide, which is a reactive intermediate.[6]
-
α-Ketoester Reactivity: This moiety is highly versatile.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The electrophilic ketone carbon is a target for various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.
-
Wittig Reaction: The ketone can undergo Wittig-type reactions to form alkenes.
-
Condensation Reactions: The α-ketoester can participate in various condensation reactions, for example, with active methylene compounds.
-
// Central Node Main [label="Ethyl 3-methylthiophene-2-glyoxylate", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Reaction Paths Reduction [label="Reduction\n(e.g., NaBH₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophilic_Add [label="Nucleophilic Addition\n(e.g., Grignard Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophilic_Sub [label="Electrophilic Substitution\n(on thiophene ring, C5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Ester Hydrolysis\n(Acid/Base)", fillcolor="#FBBC05", fontcolor="#202124"];
// Products Alcohol [label="α-Hydroxy Ester", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Tertiary_Alcohol [label="Tertiary Alcohol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Substituted_Thiophene [label="5-Substituted Thiophene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylic_Acid [label="α-Keto Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Main -> Reduction; Reduction -> Alcohol; Main -> Nucleophilic_Add; Nucleophilic_Add -> Tertiary_Alcohol; Main -> Electrophilic_Sub; Electrophilic_Sub -> Substituted_Thiophene; Main -> Hydrolysis; Hydrolysis -> Carboxylic_Acid; } dot Caption: Key reaction pathways for Ethyl 3-methylthiophene-2-glyoxylate.
Handling, Safety, and Disposal
As a laboratory chemical, proper safety protocols must be strictly followed when handling Ethyl 3-methylthiophene-2-glyoxylate and its common precursor, ethyl glyoxylate.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not inhale the substance or its mixture as vapors may cause drowsiness or dizziness.[8] Keep the compound away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and ground all equipment to prevent static discharge.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Spills: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[9] Absorb the spill with an inert material (e.g., sand, Chemizorb®) and place it in a suitable, closed container for disposal.[7][9]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Applications in Research and Drug Development
Ethyl 3-methylthiophene-2-glyoxylate is not typically an end-product but rather a crucial intermediate. Its utility stems from the ability to further elaborate its structure. For instance, it is a precursor for the synthesis of thieno[2,3-b]pyridines and other fused heterocyclic systems that are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The combination of the thiophene core and the versatile glyoxylate handle allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.
References
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Organic Syntheses. Procedure. Retrieved from [Link]
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Wiley-VCH. Supporting Information. Retrieved from [Link]
- HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES)
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Wikipedia. Thiophene. Retrieved from [Link]
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National Institutes of Health. (2014). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Retrieved from [Link]
- Google Patents. JPH06321866A - Production of ethyl glyoxylate.
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PubMed. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]
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Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
- Google Patents. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.
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Cheméo. Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). Retrieved from [Link]
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Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]
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University of Calgary. Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
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University of Calgary. Spectra Problem #7 Solution. Retrieved from [Link]
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